
Acetyl tributyl citrate
Overview
Description
Acetyltributyl citrate is an organic compound with the chemical formula C20H34O8. It is a colorless, odorless, and oily liquid that is soluble in most organic solvents but has low solubility in water . Acetyltributyl citrate is primarily used as a plasticizer, which means it is added to materials to increase their flexibility and workability. It is considered a safer alternative to phthalates, which are known to have harmful health effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetyltributyl citrate is synthesized through the acetylation of tributyl citrate. The process involves the reaction of citric acid monohydrate with n-butanol in the presence of a catalyst, typically dilute sulfuric acid . The reaction is carried out at a temperature range of 125-135°C under nitrogen gas to prevent oxidation . The esterification product is then subjected to reduced pressure distillation to remove alcohol and water, resulting in crude tributyl citrate . Finally, acetic anhydride is added to the crude product to carry out the acetylation reaction, followed by deacidification, neutralization, washing, decolorization, and dehydration to obtain the finished acetyltributyl citrate product .
Industrial Production Methods
The industrial production of acetyltributyl citrate follows a similar process but on a larger scale. The key steps include esterification of citric acid with n-butanol, followed by acetylation with acetic anhydride . The process is optimized to achieve high product conversion rates and purity levels, with the final product undergoing rigorous quality control to ensure it meets industry standards .
Chemical Reactions Analysis
Reaction Pathway:
-
Esterification :
Citric acid reacts with excess n-butyl alcohol in the presence of a composite ionic liquid catalyst (e.g., acidic ionic liquids combined with inorganic salts like NaHSO₄ or ZnCl₂): -
Acetylation :
Tributyl citrate undergoes acetylation with acetic anhydride:
Key Outcomes:
Hydrolysis and Environmental Degradation
ATBC undergoes hydrolysis in environmental and biological systems, breaking into citric acid, acetic acid, and butanol derivatives.
Hydrolysis Products:
Environment | Primary Metabolites | Source |
---|---|---|
Aqueous (pH 7) | Acetyl citrate, monobutyl citrate | |
Biological (rats) | Acetyl monobutyl citrate, dibutyl citrate |
Environmental Fate Data:
Parameter | Value | Source |
---|---|---|
Hydrolysis Half-Life | Negligible (stable) | |
Biodegradation | Readily biodegradable | |
Atmospheric Oxidation | Moderate (half-life ~6 hrs) |
Metabolic Reactions
In vivo studies reveal rapid absorption and enzymatic hydrolysis of ATBC in mammals:
Metabolic Pathway (Rats):
Pharmacokinetic Data:
Parameter | Value (Rats) | Source |
---|---|---|
Bioavailability | 27.4% | |
Half-Life (t₁/₂) | 0.58 hrs (IV) | |
Major Metabolites | Monobutyl citrate |
Industrial and Material Science Reactions
ATBC enhances polymer flexibility via plasticization reactions. In polyurethane resins, it interacts with polymer chains to reduce glass transition temperatures:
Reaction in Resins:
Performance Data:
Property | Effect of 5–10% ATBC | Source |
---|---|---|
Elongation at Break | Increased by 30–50% | |
Abrasion Resistance | Improved by 15–20% |
Combustion Reaction:
Toxicity Data:
Parameter | Value | Source |
---|---|---|
Oral LD₅₀ (Rats) | >5,000 mg/kg | |
NOAEL (Rats) | 300 mg/kg/day |
Scientific Research Applications
Pharmaceutical Applications
Acetyl tributyl citrate serves multiple roles in the pharmaceutical sector:
- Excipient in Drug Formulations : ATBC is commonly used as an excipient in oral solid dosage forms such as tablets and capsules. It acts as a coating agent that enhances the stability and release profile of the active ingredients .
- Plasticizer : In pharmaceutical formulations, ATBC functions as a plasticizer, improving the flexibility and performance of polymer-based products like tablets and granules. This is particularly important for ensuring the integrity of drug delivery systems .
- Topical Formulations : ATBC is utilized in topical pharmaceutical formulations due to its properties as an anesthetic surfactant ester. Its ability to enhance skin penetration makes it valuable in transdermal drug delivery systems .
Case Study: Pharmacokinetics of ATBC
A study investigating the pharmacokinetic properties of ATBC demonstrated that it is rapidly absorbed and eliminated in rats, with a bioavailability of 27.4%. This insight is crucial for understanding the safety and efficacy of ATBC in pharmaceutical applications .
Food Packaging
ATBC is increasingly employed as a safe alternative to phthalate-based plasticizers in food packaging materials:
- Food Contact Materials : As an FDA-approved substance for food contact applications, ATBC is used in various food packaging products, including wraps and containers. Its low toxicity profile makes it suitable for use in products that come into direct contact with food .
- Migration Studies : Research has shown that ATBC can migrate from packaging into food products, which raises concerns about potential health impacts. However, its use as a phthalate-free alternative aligns with growing consumer demand for safer packaging solutions .
Industrial Applications
The industrial applications of ATBC are extensive:
- Plasticizer for PVC : this compound is widely used as a plasticizer for polyvinyl chloride (PVC), enhancing its flexibility and durability. This application is particularly relevant in manufacturing children's toys, medical products (e.g., blood bags), and other consumer goods .
- Biodegradability : As a biodegradable plasticizer, ATBC addresses environmental concerns associated with traditional plasticizers. Its use contributes to the development of more sustainable materials in various industries .
Table 1: Summary of Applications of this compound
Application Area | Specific Uses | Benefits |
---|---|---|
Pharmaceuticals | Coating agent, excipient | Enhances stability and release |
Food Packaging | Food contact materials | Low toxicity, phthalate-free |
Industrial Products | Plasticizer for PVC | Improves flexibility, biodegradable |
Topical Formulations | Anesthetic surfactant | Enhances skin penetration |
Toxicological Studies and Safety Assessments
Despite its widespread use, concerns regarding the safety of this compound have emerged:
- Toxicity Studies : Recent studies have indicated that prolonged exposure to ATBC at seemingly safe concentrations may exacerbate conditions such as type 2 diabetes in sensitive populations. Research on diabetic mice showed cognitive deficits and brain tissue damage associated with ATBC exposure .
- Regulatory Status : The compound has been classified by regulatory bodies as safe for use within specified limits; however, ongoing research continues to evaluate its long-term effects on health .
Mechanism of Action
Acetyltributyl citrate exerts its effects primarily through its role as a plasticizer. It interacts with polymer chains, increasing their flexibility and reducing brittleness . At the molecular level, acetyltributyl citrate can activate the steroid and xenobiotic receptor (SXR), which in turn regulates the expression of cytochrome P450 3A4 (CYP3A4) involved in xenobiotic and steroid hormone metabolism . This activation can influence the metabolism of endogenous steroid hormones and prescription drugs .
Comparison with Similar Compounds
Acetyltributyl citrate is often compared with other plasticizers such as diethylhexyl phthalate (DEHP) and diisononyl phthalate (DINP). Unlike these phthalates, acetyltributyl citrate is considered non-toxic and environmentally friendly . Other similar compounds include:
Tributyl citrate: Precursor to acetyltributyl citrate, used as a plasticizer.
Acetyl triethyl citrate: Another non-toxic plasticizer with similar applications.
Butyryl trihexyl citrate: Used in specific applications due to its high cost.
Acetyltributyl citrate stands out due to its balance of safety, effectiveness, and cost, making it a preferred choice in various applications .
Biological Activity
Acetyl tributyl citrate (ATBC) is a plasticizer widely recognized for its application in various industries, particularly as a substitute for phthalates in food packaging and medical devices. This article explores the biological activity of ATBC, focusing on its pharmacokinetics, toxicological effects, and interactions with biological systems.
Pharmacokinetics of this compound
ATBC is rapidly absorbed and metabolized in the body. A study utilizing liquid chromatography–tandem mass spectrometry (LC–MS/MS) reported that ATBC has a bioavailability of approximately 27.4% in rats, with rapid absorption and elimination rates noted . This rapid pharmacokinetic profile suggests that ATBC may have significant systemic effects even at low doses.
Case Study: Effects on Type 2 Diabetes Mellitus (T2DM) Mice
Recent research has highlighted the adverse effects of ATBC exposure in T2DM mice, particularly concerning cognitive function and metabolic processes. In a controlled study, T2DM mice were exposed to varying concentrations of ATBC (0, 2, 20, and 200 mg/kg/day) over 90 days. The findings indicated:
- Cognitive Deficits : Exposure to ATBC aggravated glycolipid metabolism disorders and led to cognitive impairments .
- Neurotransmitter Alterations : Significant reductions in serotonin (5-HT) and acetylcholine levels were observed in the brains of T2DM mice exposed to higher concentrations of ATBC .
- Histopathological Changes : Accumulation of beta-amyloid plaques (Aβ) and hyperphosphorylated tau proteins (p-Tau) was noted, indicating potential neurodegenerative effects .
These findings suggest that even at concentrations considered safe (up to 1000 mg/kg/day), prolonged exposure can lead to significant health issues, particularly in sensitive populations like those with diabetes.
Interaction with Cytochrome P450 Enzymes
ATBC has been shown to influence cytochrome P450 enzymes, particularly CYP3A4. Studies demonstrated that ATBC increased CYP3A4 mRNA levels and enzyme activity in human intestinal cells but not in liver cells . This interaction may enhance the metabolism of other drugs processed by this pathway, potentially leading to altered pharmacodynamics when co-administered with other substances.
Summary of Biological Activity Findings
Properties
IUPAC Name |
tributyl 2-acetyloxypropane-1,2,3-tricarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O8/c1-5-8-11-25-17(22)14-20(28-16(4)21,19(24)27-13-10-7-3)15-18(23)26-12-9-6-2/h5-15H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCLKYGREBVARF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CC(CC(=O)OCCCC)(C(=O)OCCCC)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2026446 | |
Record name | Acetyl tributyl citrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2026446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Other Solid; Pellets or Large Crystals, Colorless liquid with a mild sweet odor; [HSDB], Liquid, colourless, slightly viscous liquid with very faint sweet herbaceous odour | |
Record name | 1,2,3-Propanetricarboxylic acid, 2-(acetyloxy)-, 1,2,3-tributyl ester | |
Source | EPA Chemicals under the TSCA | |
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Record name | Acetyl tributyl citrate | |
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Record name | Acetyl tributyl citrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034159 | |
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Record name | Tributyl acetylcitrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/168/ | |
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Boiling Point |
331 °C at 732 mm Hg, Boiling Point: 326 °C (purity not stated), 172.00 to 173.00 °C. @ 1.00 mm Hg | |
Record name | ACETYL TRIBUTYL CITRATE | |
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Record name | Acetyl tributyl citrate | |
Source | Human Metabolome Database (HMDB) | |
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Flash Point |
204 °C, 113 °C - closed cup | |
Record name | Acetyl tributyl citrate | |
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Record name | ACETYL TRIBUTYL CITRATE | |
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Solubility |
In water, 5 mg/L, temp not specified, In water, 4.49 mg/L at 20 °C, In water, 1.7 mg/L at 25 °C, Soluble in organic solvents, 0.005 mg/mL, insoluble in water; soulble in alcohol; miscible in oil | |
Record name | ACETYL TRIBUTYL CITRATE | |
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Record name | Acetyl tributyl citrate | |
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Record name | Tributyl acetylcitrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/168/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
1.046 at 25 °C, Distillation range: 172-174 °C (1 mm Hg); bulk density= 8.74 lb/gal (25 °C); combustible, 1.045-1.055 | |
Record name | ACETYL TRIBUTYL CITRATE | |
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Record name | Tributyl acetylcitrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/168/ | |
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Vapor Density |
14.1 (Air = 1; 20 °C) | |
Record name | ACETYL TRIBUTYL CITRATE | |
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Vapor Pressure |
0.00000455 [mmHg], VP: 1 mm Hg at 173 °C | |
Record name | Acetyl tributyl citrate | |
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Color/Form |
Colorless liquid | |
CAS No. |
77-90-7 | |
Record name | Acetyl tributyl citrate | |
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Record name | Acetyltributyl citrate [NF] | |
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Record name | ACETYL TRIBUTYL CITRATE | |
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Record name | 1,2,3-Propanetricarboxylic acid, 2-(acetyloxy)-, 1,2,3-tributyl ester | |
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Record name | Tributyl O-acetylcitrate | |
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Record name | ACETYLTRIBUTYL CITRATE | |
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Record name | ACETYL TRIBUTYL CITRATE | |
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Record name | Acetyl tributyl citrate | |
Source | Human Metabolome Database (HMDB) | |
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Melting Point |
-80 °C | |
Record name | ACETYL TRIBUTYL CITRATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/656 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Acetyl tributyl citrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034159 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of acetyl tributyl citrate?
A1: this compound is commonly used as a plasticizer in various products, including:
- Food packaging: Due to its low migration rate into food, ATBC is often used in plastic kitchen wraps and films. []
- Pharmaceutical coatings: ATBC serves as a plasticizer in coatings for tablets and capsules to improve their flexibility and appearance. []
- Cosmetics: ATBC can be found in nail products at concentrations up to 7%. []
Q2: How does this compound affect the properties of poly(lactic acid) (PLA)?
A2: ATBC acts as a plasticizer for PLA, enhancing its flexibility and processability. Studies have shown that ATBC effectively reduces the glass transition temperature and melt viscosity of PLA, making it easier to mold and shape. [, ] This plasticization effect is attributed to the ability of ATBC to increase the free volume between polymer chains, thereby enhancing chain mobility.
Q3: Can this compound be used with other polymers besides PLA?
A3: Yes, ATBC exhibits compatibility with various other polymers, including:
- Polyvinyl chloride (PVC): ATBC is utilized as a plasticizer in PVC films and products, enhancing their flexibility and workability. [, ]
- Poly(vinyl alcohol) (PVA): Studies have demonstrated that ATBC, in combination with glycerol, can effectively plasticize starch/PVA blends, improving their flexibility and barrier properties for potential use in food packaging. []
- Poly(butylene adipate-co-terephthalate) (PBAT): ATBC has been investigated as a plasticizer for PLA/PBAT blends, further enhancing the flexibility and processability of these biodegradable materials. []
Q4: Is this compound considered safe?
A4: this compound is generally recognized as safe when used within acceptable limits. Studies have indicated a relatively low toxicity profile, with no significant adverse effects observed in acute, short-term, subchronic, and chronic feeding studies in animals. []
Q5: What are the potential toxicological effects of ATBC?
A5: While ATBC is generally considered safe, some studies have raised concerns regarding potential adverse effects:
- Effects on ovarian function: Research on mice exposed to low levels of ATBC suggested potential detrimental effects on ovarian function, particularly a decrease in the number of ovarian follicles. Further investigation is needed to fully understand the implications of these findings. []
Q6: How is this compound metabolized and excreted?
A6: Following oral administration, ATBC is rapidly absorbed and metabolized, with approximately 99% being excreted. Intermediate metabolites include acetyl citrate, monobutyl citrate, acetyl monobutyl citrate, dibutyl citrate, and acetyl dibutyl citrate. [] A pharmacokinetic study in rats revealed that ATBC exhibits a short half-life and low bioavailability, suggesting rapid elimination from the body. []
Q7: What happens to this compound in the environment?
A7: ATBC can leach from plastic products into the environment, particularly into aquatic ecosystems. Research has identified marine bacteria capable of degrading ATBC, highlighting the potential for natural biodegradation. []
Q8: How does the biodegradability of this compound compare to that of traditional phthalates?
A8: While ATBC is biodegradable, studies suggest that it might degrade slower than some phthalates. A proteogenomic and metabolomic study indicated a lower biodegradation potential for ATBC compared to PAE plasticizers like DBP and DEHP. []
Q9: Are there any alternatives to this compound as a plasticizer?
A9: Yes, several alternatives to ATBC are being explored, including:
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